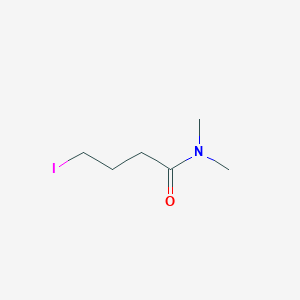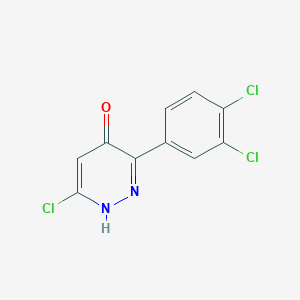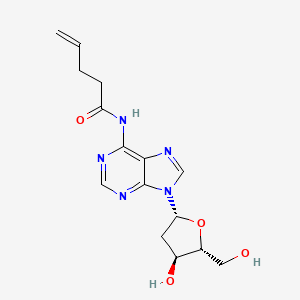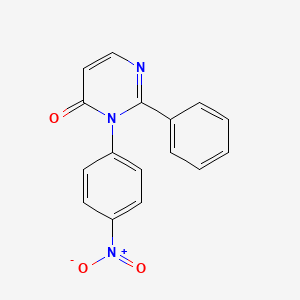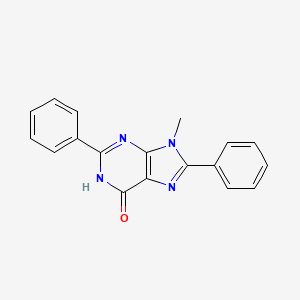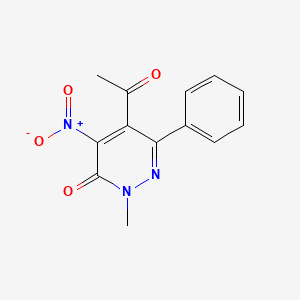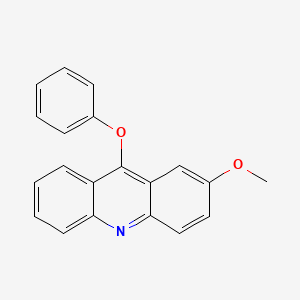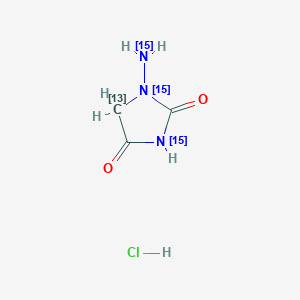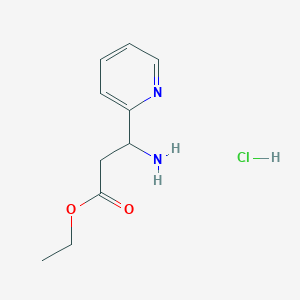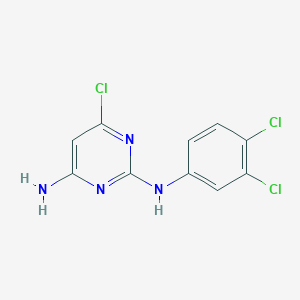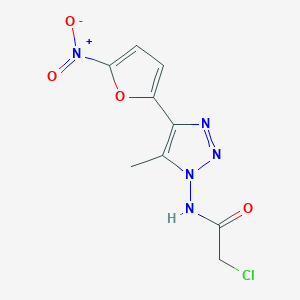
2-Chloro-N-(5-methyl-4-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(5-methyl-4-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(5-methyl-4-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-1-yl)acetamide typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Chlorination: The chloro group can be introduced using chlorinating agents such as thionyl chloride.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through acylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(5-methyl-4-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-1-yl)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The nitrofuran moiety may contribute to its antimicrobial activity by generating reactive oxygen species that damage cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-(5-methyl-4-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-1-yl)acetamide: can be compared with other triazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other triazole derivatives.
Propriétés
Formule moléculaire |
C9H8ClN5O4 |
|---|---|
Poids moléculaire |
285.64 g/mol |
Nom IUPAC |
2-chloro-N-[5-methyl-4-(5-nitrofuran-2-yl)triazol-1-yl]acetamide |
InChI |
InChI=1S/C9H8ClN5O4/c1-5-9(6-2-3-8(19-6)15(17)18)11-13-14(5)12-7(16)4-10/h2-3H,4H2,1H3,(H,12,16) |
Clé InChI |
QKPQPEOETNTXKO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=NN1NC(=O)CCl)C2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Phenylpyrido[3,4-e][1,2,4]triazine](/img/structure/B12924654.png)
